6-Chloro-8-methoxychroman-4-amine
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Overview
Description
6-Chloro-8-methoxychroman-4-amine is a chemical compound with the molecular formula C10H12ClNO2 It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chlorination: The chroman derivative is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The chlorinated intermediate is then methoxylated at the 8-position using a methoxylating agent like dimethyl sulfate (DMS) or methyl iodide (CH3I).
Amination: Finally, the 4-position is aminated using an amine source such as ammonia (NH3) or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Amination: Further amination reactions can modify the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Amination: Ammonia (NH3) or primary amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce various substituted chroman-4-amines.
Scientific Research Applications
6-Chloro-8-methoxychroman-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but lacking the chlorine and methoxy groups.
6-Methoxychroman-4-amine: Similar to 6-Chloro-8-methoxychroman-4-amine but without the chlorine atom.
8-Chloro-6-methoxychroman-4-amine: An isomer with the chlorine and methoxy groups at different positions.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
6-Chloro-8-methoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound is characterized by the following structural features:
- Chlorine Atom : Positioned at the 6-position, influencing reactivity and biological activity.
- Methoxy Group : Located at the 8-position, contributing to the compound's solubility and interaction with biological targets.
- Amine Group : Found at the 4-position, which may facilitate hydrogen bonding with enzymes or receptors.
This unique arrangement of functional groups is crucial for its biological profile, making it a candidate for further investigation in drug discovery.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzymes critical for microbial survival.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across multiple cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with reported IC50 values indicating potent activity .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | ≤ 9.3 | Anticancer |
HeLa | 20.45 | Anticancer |
HUVEC | 19 | Antiproliferative |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can interact with specific receptors, altering cell signaling pathways that lead to therapeutic effects.
- Gene Expression Alteration : The compound may influence gene expression, resulting in changes in protein synthesis that affect cell behavior and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the chroman family, providing insights into their therapeutic potential:
- Antiproliferative Activity : A study demonstrated that derivatives of chroman compounds exhibited varying degrees of antiproliferative activity against human umbilical vein endothelial cells (HUVEC), highlighting their potential in cancer therapy .
- Cytotoxicity Assessment : Research on structurally related compounds showed significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications on biological activity .
- Mechanistic Insights : Investigations into the mechanisms revealed that chroman derivatives could induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest mechanisms .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
HYPCZPWEOVDYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)Cl |
Origin of Product |
United States |
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